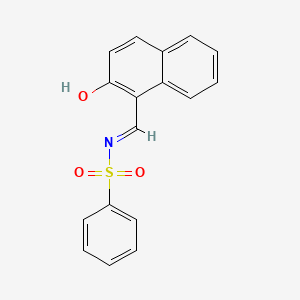

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide

Übersicht

Beschreibung

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and benzenesulfonamide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to act as chelating agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzenesulfonamide in an ethanol solution. The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide and its derivatives exhibit significant anticancer properties. For instance, studies have shown that sulfonamide-based Schiff bases can selectively inhibit cancer cell proliferation. In one study, compounds derived from this sulfonamide demonstrated potent antitumor activity against human breast (MCF-7) and lung cancer cells, with IC50 values ranging from 90 to 166 μM . The mechanism involves targeting the colchicine binding site of β-tubulin, disrupting microtubule dynamics essential for cell division.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory potential. In particular, derivatives have shown substantial inhibitory activity against α-glucosidase and acetylcholinesterase, which are relevant in treating diabetes and Alzheimer's disease, respectively . The synthesis of new derivatives has led to compounds exhibiting moderate to strong inhibition against these enzymes, suggesting their potential as therapeutic agents.

Antioxidant Properties

This compound has demonstrated significant antioxidant activities. Studies employing various assays (DPPH, ABTS) have revealed that certain derivatives possess the ability to scavenge free radicals effectively. For example, one derivative exhibited an IC50 value of 6.12 ppm in DPPH scavenging assays, outperforming standard antioxidants like ascorbic acid . This property is crucial for developing drugs aimed at oxidative stress-related conditions.

Fluorescent Sensing

The compound serves as a chemosensor for detecting metal ions, particularly aluminum ions (Al3+). It has been reported that this compound can enhance fluorescence significantly in the presence of Al3+, making it useful for environmental monitoring and biological imaging applications . The limit of detection for this interaction was determined to be 33.2 nM.

DNA Interaction Studies

The interaction of this compound with DNA has been explored through various methodologies including agarose gel electrophoresis and UV-Vis spectroscopy. Certain derivatives were found to cleave plasmid DNA hydrolytically and oxidatively, indicating their potential use in gene therapy or as antibacterial agents through targeted DNA damage .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Target | IC50 (μM) |

|---|---|---|---|

| Anticancer | Schiff base from this compound | MCF-7 (Breast) | 90 - 166 |

| Enzyme Inhibition | Various derivatives | α-Glucosidase | Moderate |

| Antioxidant | Selected derivative | DPPH Scavenging | 6.12 ppm |

| Fluorescent Sensing | This compound | Al3+ Detection | 33.2 nM |

Case Study: Anticancer Activity Assessment

In a study published in 2013, a series of sulfanilamide Schiff base derivatives were synthesized and evaluated for their anticancer properties against human breast cancer cells (MCF-7). The results indicated that several compounds exhibited selective cytotoxicity with IC50 values ranging between 90 to 166 μM, highlighting the potential of these derivatives as novel anticancer agents .

Wirkmechanismus

The mechanism of action of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biochemical pathways, potentially leading to its observed biological activities . The compound’s molecular targets include metal ions and enzymes that require metal cofactors for their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide

- (E)-N′-(2-hydroxynaphthalen-1-yl)methylene-2-phenylacetohydrazide

Uniqueness

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide is unique due to its specific structural features, which include the naphthalene ring and the benzenesulfonamide group

Biologische Aktivität

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide, a sulfonamide-based Schiff base, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by data from various studies and case analyses.

Chemical Structure and Synthesis

The compound is characterized by the presence of a naphthalene moiety linked to a benzenesulfonamide through an imine bond. The synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzenesulfonamide. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various sulfonamide-based Schiff bases, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria.

- Effective inhibition of biofilm formation in Staphylococcus aureus and Enterococcus species, with MIC values ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 125 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging : The compound showed notable scavenging activity, comparable to standard antioxidants like ascorbic acid.

- ABTS and FRAP Assays : Results indicated strong reducing power, suggesting its role in mitigating oxidative stress .

Table 2: Antioxidant Activity Results

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 35 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

- Breast Cancer (MCF-7) : IC50 values ranged from 90 to 166 μM.

- Lung Cancer : Similar efficacy was observed with IC50 values between 96 and 140 μM .

These findings suggest that this compound may interact with the colchicine binding site on β-tubulin, disrupting microtubule dynamics essential for cell division.

The mechanisms underlying the biological activities of this compound include:

- DNA Interaction : Studies have shown that it can cleave plasmid DNA through hydrolytic and oxidative mechanisms, indicating potential as a DNA-targeting agent .

- Antibacterial Mechanism : The compound may inhibit protein synthesis and nucleic acid production in bacteria, contributing to its bactericidal effects .

Case Studies

A recent investigation highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria. This study utilized both in vitro and in vivo models to demonstrate significant reductions in bacterial load when treated with the compound.

Eigenschaften

IUPAC Name |

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-22(20,21)14-7-2-1-3-8-14/h1-12,19H/b18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCKULJGBMKWIA-LDADJPATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.